![molecular formula C9H9F B116938 5-Fluoro-2,3-dihydro-1H-indene CAS No. 37530-82-8](/img/structure/B116938.png)
5-Fluoro-2,3-dihydro-1H-indene
Overview
Description
5-Fluoro-2,3-dihydro-1H-indene, also known as 5-Fluoroindan, is a chemical compound with the molecular formula C9H9F . It is used in the synthetic preparation of pharmaceutical goods . It is also an impurity of rac-Nebivolol, a β1-adrenergic blocker used as an antihypertensive agent .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1H-indene consists of a nine-carbon ring with a fluorine atom attached. The molecular weight is 150.1497 .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydro-1H-indene has a predicted boiling point of 178.8±29.0 °C and a predicted density of 1.109±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room .Scientific Research Applications
Antiviral Applications
5-Fluoro-2,3-dihydro-1H-indene: derivatives have shown promising results as antiviral agents. For instance, compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have been investigated for their efficacy against a broad range of RNA and DNA viruses . These studies are crucial in the ongoing battle against viral diseases, offering a potential pathway for developing new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives, including those related to 5-Fluoro-2,3-dihydro-1H-indene, are known to possess anti-inflammatory activities . This makes them valuable in the research for treatments of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Anticancer Research
The indole nucleus, which is a part of 5-Fluoro-2,3-dihydro-1H-indene, is found in many synthetic drug molecules with anticancer properties . Research in this field focuses on the synthesis of new derivatives that can target cancer cells more effectively, potentially leading to breakthroughs in cancer therapy.
Antimicrobial Activity
The structural framework of 5-Fluoro-2,3-dihydro-1H-indene is conducive to antimicrobial activity. Scientists are exploring the use of its derivatives to combat various bacterial and fungal infections, which is increasingly important due to the rise of antibiotic-resistant strains .
Cardiovascular Drug Development
5-Fluoro-2,3-dihydro-1H-indene is used in the synthesis of pharmaceuticals like rac-Nebivolol, a β1-adrenergic blocker employed as an antihypertensive agent . This highlights its role in the development of cardiovascular drugs, particularly those aimed at managing hypertension.
Antidiabetic Research
Research into indole derivatives has also extended into the field of diabetes management. The biological activity of these compounds includes antidiabetic effects, which could lead to new approaches in controlling blood sugar levels and managing diabetes .
Antimalarial Efforts
The fight against malaria has seen the use of indole derivatives as potential antimalarial agents. The exploration of 5-Fluoro-2,3-dihydro-1H-indene in this context could provide new avenues for creating more effective antimalarial drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-fluoro-2,3-dihydro-1h-indene, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The physicochemical properties of related compounds suggest that they may have good bioavailability .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is stable under normal conditions
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBRSZLJZUOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597197 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-indene | |
CAS RN |
37530-82-8 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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